molecular formula C20H24N2O2 B2599081 (1-(4-(2,3-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 853752-83-7

(1-(4-(2,3-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B2599081
CAS No.: 853752-83-7
M. Wt: 324.424
InChI Key: HMMHRINFQUDNHQ-UHFFFAOYSA-N
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Description

(1-(4-(2,3-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol is a complex organic compound that features a benzimidazole core linked to a phenoxybutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-(2,3-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol typically involves multi-step organic reactions. One common route starts with the preparation of the benzimidazole core, followed by the introduction of the phenoxybutyl group through nucleophilic substitution reactions. The final step involves the addition of the methanol group under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability. Reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

(1-(4-(2,3-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(1-(4-(2,3-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which (1-(4-(2,3-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-(4-(2,3-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)ethanol
  • (1-(4-(2,3-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)propane

Uniqueness

(1-(4-(2,3-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzimidazole core with a phenoxybutyl group and a methanol moiety makes it particularly versatile for various applications.

Properties

IUPAC Name

[1-[4-(2,3-dimethylphenoxy)butyl]benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15-8-7-11-19(16(15)2)24-13-6-5-12-22-18-10-4-3-9-17(18)21-20(22)14-23/h3-4,7-11,23H,5-6,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMHRINFQUDNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCCN2C3=CC=CC=C3N=C2CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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